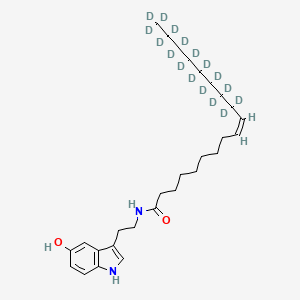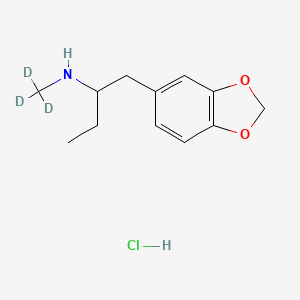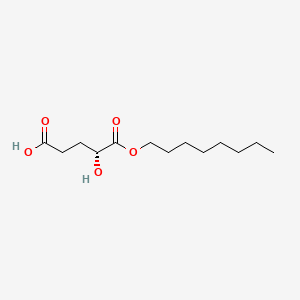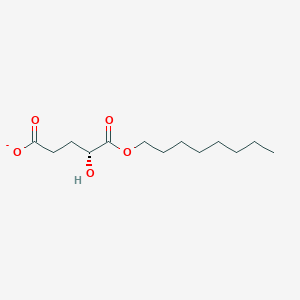
Oleoyl Serotonin-d17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl Serotonin-d17 is a deuterated form of oleoyl serotonin, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of oleoyl serotonin by gas chromatography or liquid chromatography-mass spectrometry. This compound is a hybrid molecule patterned after arachidonoyl serotonin, which is known for its dual antagonistic properties against fatty acid amide hydrolase and the transient receptor potential vanilloid type 1 channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Serotonin-d17 involves the incorporation of deuterium atoms into the oleoyl serotonin molecule. This process typically includes the following steps:
Deuteration of Oleic Acid: Oleic acid is subjected to deuteration to replace hydrogen atoms with deuterium atoms at specific positions.
Amidation Reaction: The deuterated oleic acid is then reacted with serotonin to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of oleic acid are deuterated using deuterium gas or deuterated solvents.
Automated Amidation: The amidation reaction is automated to ensure consistency and efficiency in the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oleoyl Serotonin-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Oleoyl Serotonin-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of oleoyl serotonin.
Biology: Studied for its role in inhibiting the transient receptor potential vanilloid type 1 channel and its potential effects on pain modulation.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new analytical methods and standards for lipid research
Mecanismo De Acción
Oleoyl Serotonin-d17 exerts its effects by inhibiting the transient receptor potential vanilloid type 1 channel. This inhibition reduces the activation of the channel by capsaicin, leading to decreased pain perception. The compound does not block the fatty acid amide hydrolase-mediated hydrolysis of arachidonoyl ethanolamine, indicating a selective mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Arachidonoyl Serotonin: A dual antagonist of fatty acid amide hydrolase and transient receptor potential vanilloid type 1 channel.
Oleoyl Dopamine: An oleic derivative of dopamine with potential therapeutic applications in neurodegenerative disorders.
Oleoyl Estrone: A fatty acid ester of estrone used in the treatment of obesity .
Uniqueness
Oleoyl Serotonin-d17 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its selective inhibition of the transient receptor potential vanilloid type 1 channel without affecting fatty acid amide hydrolase-mediated hydrolysis further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C28H44N2O2 |
|---|---|
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Clave InChI |
LCQKHZYXPCLVBI-DUGYPAGXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)





![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)






![(2R)-2-[(Z)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765367.png)